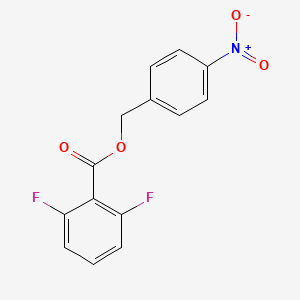

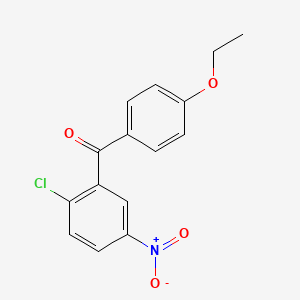

4-nitrobenzyl 2,6-difluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-nitrobenzyl 2,6-difluorobenzoate, also known as NBD-F, is a fluorescent probe widely used in scientific research. It belongs to the family of fluorophores, which are molecules that emit light after absorbing light of a specific wavelength. NBD-F is a versatile probe that can be used in various fields, including biochemistry, biophysics, and cell biology.

Wirkmechanismus

The mechanism of action of 4-nitrobenzyl 2,6-difluorobenzoate is based on its fluorescent properties. When 4-nitrobenzyl 2,6-difluorobenzoate absorbs light of a specific wavelength, it enters an excited state and emits light at a longer wavelength. The intensity of the emitted light is proportional to the concentration of 4-nitrobenzyl 2,6-difluorobenzoate in the sample. Therefore, by measuring the fluorescence intensity, researchers can determine the concentration of the labeled molecule and monitor its behavior in real-time.

Biochemical and Physiological Effects:

4-nitrobenzyl 2,6-difluorobenzoate is a non-toxic probe that does not interfere with the biological processes under investigation. However, the attachment of 4-nitrobenzyl 2,6-difluorobenzoate to a molecule may affect its biochemical and physiological properties. For example, the attachment of 4-nitrobenzyl 2,6-difluorobenzoate to a protein may alter its enzymatic activity or stability. Therefore, it is important to carefully design the labeling strategy to minimize any potential effects on the labeled molecule.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantages of using 4-nitrobenzyl 2,6-difluorobenzoate as a fluorescent probe are its high sensitivity, specificity, and versatility. 4-nitrobenzyl 2,6-difluorobenzoate can be attached to a wide range of molecules, including proteins, lipids, and nucleic acids. Moreover, 4-nitrobenzyl 2,6-difluorobenzoate can be used in various experimental setups, including in vitro assays, live-cell imaging, and protein crystallography.

However, there are also some limitations to the use of 4-nitrobenzyl 2,6-difluorobenzoate in lab experiments. One limitation is that 4-nitrobenzyl 2,6-difluorobenzoate may interfere with the function of the labeled molecule, as mentioned earlier. Another limitation is that 4-nitrobenzyl 2,6-difluorobenzoate may photobleach, which means that it loses its fluorescence over time when exposed to light. Therefore, it is important to use appropriate experimental conditions and controls to minimize these limitations.

Zukünftige Richtungen

For the use of 4-nitrobenzyl 2,6-difluorobenzoate include developing new labeling strategies and combining it with other imaging techniques to obtain more detailed information about labeled molecules.

Synthesemethoden

The synthesis of 4-nitrobenzyl 2,6-difluorobenzoate is a multi-step process that involves several chemical reactions. The starting material is 2,6-difluorobenzoic acid, which is first converted into its acid chloride derivative. Then, 4-nitrobenzyl alcohol is added to the reaction mixture, which reacts with the acid chloride to form the ester bond. The final product is obtained by purifying the crude product using column chromatography.

Wissenschaftliche Forschungsanwendungen

4-nitrobenzyl 2,6-difluorobenzoate has a wide range of applications in scientific research. One of its main uses is as a fluorescent probe to study the structure and function of proteins and lipids. 4-nitrobenzyl 2,6-difluorobenzoate can be attached to specific amino acid residues or lipid molecules, which allows researchers to monitor their behavior in real-time. For example, 4-nitrobenzyl 2,6-difluorobenzoate can be used to study the conformational changes of proteins during enzymatic reactions or to monitor the dynamics of lipid membranes.

Eigenschaften

IUPAC Name |

(4-nitrophenyl)methyl 2,6-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2NO4/c15-11-2-1-3-12(16)13(11)14(18)21-8-9-4-6-10(7-5-9)17(19)20/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOABLZATCVYTHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5795424.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5795430.png)

![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5795458.png)

![2,4-dibromo-6-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5795505.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5795518.png)